3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole
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Overview
Description
3-(1-Methylpiperidin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of a piperidine ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylpiperidin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with unsaturated compounds, which is a regioselective process leading to the formation of isoxazole derivatives . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of this compound may utilize metal-free synthetic routes to avoid the high costs and toxicity associated with metal-catalyzed reactions. These methods often employ eco-friendly catalysts and reagents to ensure a sustainable production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylpiperidin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often use reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives are common intermediates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Copper (I) or ruthenium (II) for cycloaddition reactions.
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which can be further modified to enhance their biological activity .
Scientific Research Applications
3-(1-Methylpiperidin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(1-Methylpiperidin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on kinase pathways, which are crucial in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 5-substituted amino-isoxazole and 4-substituted methoxycarbonyl-isoxazole.
Piperidine Derivatives: Compounds such as 1-methyl-3-piperidinyl derivatives.
Uniqueness
3-(1-Methylpiperidin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole stands out due to its dual-ring structure, which combines the properties of both piperidine and isoxazole rings. This unique structure allows for versatile chemical modifications and a broad spectrum of biological activities .
Properties
CAS No. |
603067-34-1 |
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Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(1-methylpiperidin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H17N3O/c1-14-7-3-2-4-9(14)10-8-5-6-12-11(8)15-13-10/h9,12H,2-7H2,1H3 |
InChI Key |
ZGOVRKIEOHBGDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2=NOC3=C2CCN3 |
Origin of Product |
United States |
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